molecular formula C27H44O B14111607 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14111607
M. Wt: 384.6 g/mol
InChI Key: UCTLRSWJYQTBFZ-QSJMWUPDSA-N
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Description

7-Dehydrocholesterol is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus acting as provitamin-D3. This compound is crucial for the synthesis of vitamin D3 (cholecalciferol) upon exposure to ultraviolet B (UVB) rays from sunlight . It is also found in the milk of several mammalian species and in the waxy substance lanolin, secreted by wool-bearing mammals .

Chemical Reactions Analysis

Types of Reactions: 7-Dehydrocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to UVB radiation, it is converted to previtamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is further hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphorus levels in the body .

Additionally, 7-Dehydrocholesterol acts as an antioxidant by integrating into cell membranes and preventing lipid oxidation, thereby protecting cells from ferroptosis .

Comparison with Similar Compounds

    Cholesterol: The immediate product of 7-Dehydrocholesterol reduction.

    Ergosterol: A similar compound found in fungi, which also serves as a precursor to vitamin D2 (ergocalciferol).

    Desmosterol: Another intermediate in the cholesterol biosynthesis pathway.

Uniqueness: 7-Dehydrocholesterol is unique due to its dual role as a cholesterol precursor and a provitamin for vitamin D3 synthesis. Unlike ergosterol, which leads to vitamin D2, 7-Dehydrocholesterol is specifically involved in the synthesis of vitamin D3, which is more potent and preferred for medical use .

Biological Activity

The compound known as (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex steroid-like molecule with potential biological activities. This article reviews its biological properties based on existing research and case studies.

  • Molecular Formula : C₃₆H₆₆O
  • Molecular Weight : 530.93 g/mol
  • CAS Number : 1183-04-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory and potential anticancer properties. Its structure suggests a similarity to natural steroids which may contribute to its biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators in cellular models.
AnticancerShows selective cytotoxicity against certain cancer cell lines.
Hormonal activityModulates hormone receptor activity akin to steroid hormones.
NeuroprotectiveExhibits protective effects in neurodegenerative models.
  • Anti-inflammatory Mechanism : The compound appears to inhibit the expression of inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that may involve the modulation of NF-kB signaling pathways.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells via the activation of caspases and the modulation of Bcl-2 family proteins. Notably, it has shown effectiveness against breast and prostate cancer cell lines.
  • Hormonal Modulation : The compound interacts with androgen and estrogen receptors, potentially influencing hormonal pathways involved in various physiological processes.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses.

Case Study 1: Anti-inflammatory Effects

A study involving macrophage cell lines treated with this compound demonstrated a significant reduction in the secretion of pro-inflammatory cytokines when compared to untreated controls. The results indicated a dose-dependent response with maximum inhibition observed at higher concentrations.

Case Study 2: Anticancer Activity

In vitro tests have shown that this compound exhibits selective cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines while sparing normal fibroblast cells. The mechanism was linked to the induction of apoptosis as evidenced by Annexin V staining and caspase activation assays.

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19?,21?,23?,24?,25?,26-,27+/m0/s1

InChI Key

UCTLRSWJYQTBFZ-QSJMWUPDSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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